molecular formula C16H24N2 B1584204 2-Nonylbenzimidazole CAS No. 5851-50-3

2-Nonylbenzimidazole

Cat. No. B1584204
CAS RN: 5851-50-3
M. Wt: 244.37 g/mol
InChI Key: YECSLYXTXWSKBO-UHFFFAOYSA-N
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Description

2-Nonylbenzimidazole is a chemical compound with the molecular formula C16H24N2 . It is a heterocyclic compound that contains a benzimidazole ring, which is a fusion of benzene and imidazole rings .


Synthesis Analysis

Benzimidazoles, including 2-Nonylbenzimidazole, are synthesized from o-aryl diamines and carboxylic acids in a reaction that is accelerated in microdroplets . The reaction involves an acid-catalyzed mechanism based on the identification of intermediate arylamides .


Molecular Structure Analysis

The molecular structure of 2-Nonylbenzimidazole is characterized by a linear formula of C16H24N2 . The compound has a molecular weight of 244.38 .


Chemical Reactions Analysis

The synthesis of benzimidazoles, including 2-Nonylbenzimidazole, involves an acid-catalyzed reaction mechanism . The reaction products are analyzed by mass spectrometry .


Physical And Chemical Properties Analysis

2-Nonylbenzimidazole has a molecular weight of 244.38 . It is a solid at room temperature . .

Scientific Research Applications

  • Immunizing Haptens and Pesticide Detection : A study by Zikos et al. (2015) developed a polyclonal antibody that recognizes carbendazim, a fungicide, and other benzimidazole-type fungicides. They used derivatives like 2-mercaptobenzimidazole as immunizing haptens. This development is significant for detecting benzimidazole-type pesticides in environmental samples, offering a promising approach for immunoanalytical systems (Zikos et al., 2015).

  • Biofilm Inhibition and Dispersion : Rogers et al. (2009) discovered a lead 2-aminobenzimidazole that inhibited and dispersed biofilms of MRSA, vancomycin-resistant Enterococcus faecium, and Staphylococcus epidermidis. The activity of this compound is zinc-dependent, possibly through a direct zinc-chelating mechanism, suggesting its application in controlling harmful bacterial colonies (Rogers, Huigens, & Melander, 2009).

  • Antitubercular Activity : Chaturvedi et al. (2018) synthesized arylbenzimidazoles as antimycobacterial agents. They developed an efficient synthesis method for 2-arylbenzimidazoles and evaluated their activity against M. tuberculosis. This indicates the potential of 2-arylbenzimidazoles in treating tuberculosis (Chaturvedi et al., 2018).

  • Nanoparticle Carrier Systems for Fungicides : Campos et al. (2015) explored the use of solid lipid nanoparticles and polymeric nanocapsules as carriers for carbendazim and tebuconazole. These carrier systems showed high association efficiency and modified release profiles, indicating their potential in agriculture for the treatment and prevention of fungal diseases in plants (Campos et al., 2015).

  • Anti-Plasmodial Activity : Rylands et al. (2019) conducted a study on 2-phenylbenzimidazoles and their Ru(II), Ir(III), and Rh(III) cyclometallated complexes, evaluating their antiplasmodial activity against Plasmodium falciparum. The metal complexes showed enhanced activity compared to the benzimidazole ligands alone, indicating their potential in malaria treatment (Rylands et al., 2019).

Future Directions

Benzimidazole derivatives, including 2-Nonylbenzimidazole, have shown promising applications in biological and clinical studies . Future research may focus on exploring the diverse anticancer activities of 2-substituted benzimidazole derivatives . Additionally, the development of drugs based on imidazole and benzimidazole bioactive heterocycles is an increasingly active and attractive topic in medicinal chemistry .

properties

IUPAC Name

2-nonyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2/c1-2-3-4-5-6-7-8-13-16-17-14-11-9-10-12-15(14)18-16/h9-12H,2-8,13H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YECSLYXTXWSKBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90291208
Record name 2-Nonylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90291208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nonylbenzimidazole

CAS RN

5851-50-3
Record name 5851-50-3
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Record name 2-Nonylbenzimidazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Nonyl benzimidazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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